2-Azetidinone, 3,3-dimethyl-
Overview
Description
2-Azetidinone, 3,3-dimethyl-, also known as DMAD, is a cyclic amide that has gained significant attention in the scientific community due to its diverse range of applications. This compound exhibits unique properties that make it a valuable tool for researchers in the fields of organic chemistry, biochemistry, and medicinal chemistry. In
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
A Straightforward Approach to 2-Azetidinones :Researchers have developed a method for synthesizing 2-azetidinones from imines and carboxylic acids using dimethyl sulfoxide (DMSO) and acetic anhydride. This method is noted for its simplicity, efficiency, and the ease of isolating the products, highlighting the potential of 2-azetidinones in chemical synthesis (Zarei, 2014).
DMF-Dimethyl Sulfate for β-Lactams Synthesis :Another innovative approach involves using DMF-dimethyl sulfate as a reagent for synthesizing 2-azetidinones, offering advantages such as mild reaction conditions and easy product purification (Jarrahpour & Zarei, 2009).
Pharmacological Applications
Pharmacological Profile of 2-Azetidinones :2-Azetidinones exhibit a broad range of biological activities, including antimicrobial, antifungal, and potential roles as enzyme inhibitors. Their structural moiety has been instrumental in developing drugs with various therapeutic applications (Mehta, Sengar, & Pathak, 2010).
Material Science and Polymer Chemistry
Nylon 3 Synthesis :2-Azetidinone has been utilized in the ring-opening polymerization to synthesize nylon 3, demonstrating the versatility of β-lactams in creating high-molecular-weight, crystalline polymers. This process, catalyzed without metal catalysts, opens new avenues in material science for developing novel polymeric materials (Hongjun et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3,3-dimethylazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-6-4(5)7/h3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKVVTXKWWUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337774 | |
Record name | Pivalolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylazetidin-2-one | |
CAS RN |
7486-91-1 | |
Record name | Pivalolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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